3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class.
Mechanism of Action
Target of Action
Similar compounds, thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant antimycobacterial activity . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given the antimycobacterial activity of similar compounds , it’s plausible that the compound affects pathways crucial to the survival or replication of Mycobacterium tuberculosis.
Result of Action
The antimycobacterial activity of similar compounds suggests that the compound may lead to the death or inhibited growth of mycobacterium tuberculosis .
Preparation Methods
The synthesis of 3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursorsReaction conditions may vary, but common methods involve the use of organic solvents, catalysts, and controlled temperatures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential as an antitubercular agent. Research has shown that derivatives of thienopyrimidinones exhibit significant activity against Mycobacterium tuberculosis, making them promising candidates for drug development. Additionally, these compounds have been evaluated for their cytotoxicity and found to be non-cytotoxic, further supporting their potential use in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds in the thienopyrimidinone class include:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also exhibit antitubercular activity and have been studied for their potential as therapeutic agents.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives have shown activity against various mycobacterial strains and are being explored for their medicinal properties. The uniqueness of 3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-17-7-6-14(9-18(17)27-2)16-11-28-20-19(16)23-12-24(21(20)25)10-13-4-3-5-15(22)8-13/h3-9,11-12H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWQFJLVAVJNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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